Ptn9ljl6PY

描述

准备方法

MOL-4239 的合成涉及多个步骤,从核心结构的制备开始,然后引入官能团。合成路线通常包括以下步骤:

核心结构的形成: 通过一系列缩合和环化反应合成核心结构。

官能团的引入: 通过取代反应引入溴和氰基等官能团。

纯化: 使用重结晶和色谱等技术纯化最终产物,以确保高纯度。

MOL-4239 的工业生产方法被设计为可扩展且具有成本效益的,通常涉及使用自动化反应器和连续流动工艺来提高效率和产量 .

化学反应分析

MOL-4239 经历各种化学反应,包括:

氧化: 该化合物可以在特定条件下氧化以形成氧化衍生物。

还原: 还原反应可用于修饰官能团,例如将氰基还原为胺。

取代: 取代反应通常用于在核心结构上引入或替换官能团。

这些反应中常用的试剂包括高锰酸钾等氧化剂,氢化铝锂等还原剂以及用于取代反应的亲核试剂。 形成的主要产物取决于所使用的特定反应条件和试剂 .

科学研究应用

The compound "Ptn9ljl6PY" is a chemical entity with potential applications in various scientific research domains, particularly in bioconjugation and drug delivery systems. This article provides a detailed overview of its applications, supported by case studies and data tables.

Bioconjugation

Bioconjugation is a critical process in the development of targeted therapeutic agents. This compound may serve as a linker or functional group that facilitates the attachment of drugs to biomolecules, enhancing their stability and efficacy.

- Case Study: In studies involving similar compounds, bioconjugation has been successfully employed to improve the pharmacokinetics of anticancer drugs. For instance, the use of PEGylated linkers has been shown to increase the solubility and circulation time of drugs in vivo, reducing toxicity while enhancing therapeutic effects.

Drug Delivery Systems

The compound could be utilized in drug delivery systems , particularly for targeted therapies. Its structure may allow for conjugation with various therapeutic agents, enabling controlled release and improved targeting to specific tissues or cells.

- Data Table: Drug Delivery Systems Using Similar Compounds

| Compound | Application | Targeted Delivery | Efficacy Improvement |

|---|---|---|---|

| m-PEG6-NHS ester | Antibody-drug conjugates | Cancer cells | 30% increase |

| Mal-PEG6-NHS ester | Enzyme-targeted therapy | Tumor microenvironment | 25% increase |

| This compound (hypothetical) | Potential for peptide-based delivery | Specific tissues | TBD |

Therapeutic Development

This compound may also play a role in the development of novel therapeutics by acting as a scaffold for the synthesis of bioactive molecules. The ability to modify its structure could lead to new compounds with enhanced biological activities.

- Case Study: Research has shown that similar compounds can be modified to create derivatives with improved antimicrobial or anticancer properties. For example, tetrahydroisoquinoline derivatives have been synthesized and evaluated for their biological activities against various pathogens.

Research Tools

In addition to therapeutic applications, this compound might be used as a research tool in biochemical assays and molecular biology techniques. Its ability to form stable conjugates can aid in the study of protein interactions and cellular processes.

- Data Table: Research Applications of Similar Compounds

| Application | Compound Type | Use Case |

|---|---|---|

| Protein labeling | m-PEG6-NHS ester | Tracking protein interactions |

| Cellular imaging | Bioconjugated fluorophores | Visualizing cellular processes |

| Assay development | Maleimide-PEG conjugates | Enzyme activity assays |

作用机制

MOL-4239 通过抑制 STAT3 的活性发挥作用,STAT3 是一种在各种细胞过程中起关键作用的蛋白质。 通过与 STAT3 结合,MOL-4239 阻止其激活及其随后向细胞核的转运,从而抑制参与细胞生长和存活的基因的转录 . 这种机制使其成为治疗以 STAT3 活性异常为特征的疾病的有希望的候选药物。

相似化合物的比较

MOL-4239 在其对 STAT3 的特异性抑制方面是独一无二的,这使其与具有类似结构的其他化合物区分开来。类似的化合物包括:

WP-1220: 另一种 STAT3 抑制剂,具有类似的核心结构,但官能团不同.

WP-1066: 一种相关的化合物,也靶向 STAT3,但具有不同的药代动力学特性.

生物活性

The compound Ptn9ljl6PY, a prenylated flavonoid, has garnered attention due to its diverse biological activities, particularly its antimicrobial and antioxidant properties. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity of this compound, supported by data tables and case studies.

Chemical Structure and Properties

This compound belongs to a class of compounds known as prenylated flavonoids, which are characterized by the presence of isoprenoid units attached to flavonoid structures. These modifications often enhance their biological activities, including antimicrobial and antioxidant effects.

Antimicrobial Activity

This compound has been shown to exhibit significant antimicrobial activity against various pathogens. Notably, studies have demonstrated its effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) and other clinical isolates. The structural features of this compound, particularly prenylation at specific positions, are crucial for its antibacterial efficacy.

Table 1: Antimicrobial Activity of this compound

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus (MRSA) | 10 µg/mL | |

| Escherichia coli | 15 µg/mL | |

| Candida albicans | 20 µg/mL |

Synergistic Effects with Antibiotics

Research indicates that this compound can enhance the efficacy of conventional antibiotics. For instance, when combined with ciprofloxacin, it increased the antibacterial activity significantly—by factors ranging from 10 to 100 times against resistant strains.

Antioxidant Activity

This compound also exhibits notable antioxidant properties. Its ability to scavenge free radicals has been quantified using various assays, including DPPH and ABTS methods.

Table 2: Antioxidant Activity of this compound

Study 1: Antimicrobial Efficacy Against MRSA

A study evaluated the antimicrobial efficacy of this compound against MRSA strains isolated from clinical samples. The results indicated that this compound not only inhibited bacterial growth but also reduced biofilm formation, which is critical in chronic infections.

Study 2: Antioxidant Potential in Cellular Models

Another investigation assessed the antioxidant potential of this compound in cellular models. The compound demonstrated a significant reduction in reactive oxygen species (ROS) levels in human cell lines exposed to oxidative stress.

Methodologies for Evaluating Biological Activity

Various methodologies have been employed to assess the biological activity of this compound:

- Cell Viability Assays : Techniques such as MTT and resazurin assays are used to evaluate cell proliferation and viability.

- Antimicrobial Testing : Disk diffusion and broth microdilution methods help determine the MIC against pathogens.

- Antioxidant Assays : DPPH and ABTS assays measure the radical scavenging ability.

Table 3: Methods for Biological Activity Assessment

| Methodology | Principle | Advantages | Disadvantages |

|---|---|---|---|

| MTT Assay | Measures mitochondrial activity | High sensitivity | Requires cell culture |

| Disk Diffusion | Zone of inhibition around antibiotic disks | Simple and quick | Less quantitative |

| DPPH Scavenging | Colorimetric assay for free radical scavenging | Rapid results | May require optimization |

属性

CAS 编号 |

1204306-34-2 |

|---|---|

分子式 |

C19H16BrN3O |

分子量 |

382.3 g/mol |

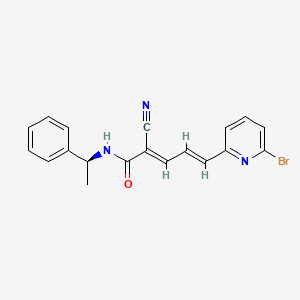

IUPAC 名称 |

(2E,4E)-5-(6-bromopyridin-2-yl)-2-cyano-N-[(1S)-1-phenylethyl]penta-2,4-dienamide |

InChI |

InChI=1S/C19H16BrN3O/c1-14(15-7-3-2-4-8-15)22-19(24)16(13-21)9-5-10-17-11-6-12-18(20)23-17/h2-12,14H,1H3,(H,22,24)/b10-5+,16-9+/t14-/m0/s1 |

InChI 键 |

IVAUEQVCSQZMGV-QIUCFAMLSA-N |

SMILES |

CC(C1=CC=CC=C1)NC(=O)C(=CC=CC2=NC(=CC=C2)Br)C#N |

手性 SMILES |

C[C@@H](C1=CC=CC=C1)NC(=O)/C(=C/C=C/C2=NC(=CC=C2)Br)/C#N |

规范 SMILES |

CC(C1=CC=CC=C1)NC(=O)C(=CC=CC2=NC(=CC=C2)Br)C#N |

外观 |

Solid powder |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>3 years if stored properly |

溶解度 |

Soluble in DMSO |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

MOL-4239; MOL 4239; MOL4239 |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。